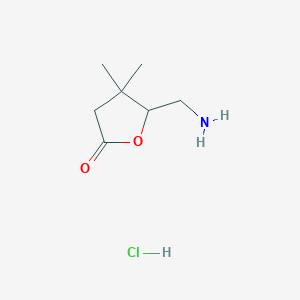

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

Description

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is a chemical compound that belongs to the class of oxolanes. This compound is characterized by the presence of an aminomethyl group attached to a dimethyloxolanone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-(aminomethyl)-4,4-dimethyloxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUOJAMRWXLNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactonization of γ-Hydroxy Acid Precursors

Route 1a: Protected γ-Hydroxy Acid Cyclization

A linear synthesis begins with 4,4-dimethyl-5-(protected aminomethyl)-γ-hydroxybutyric acid. For example, Boc-protected 5-(aminomethyl)-4,4-dimethyl-γ-hydroxybutyric acid undergoes acid-catalyzed lactonization (HCl, refluxing toluene, 8 h) to yield the lactone, followed by Boc deprotection (HCl/dioxane) to form the hydrochloride salt. Yields range from 68–85%, with purity >95% by HPLC.

Route 1b: Enzymatic Lactonization

Lipase-mediated cyclization (e.g., Candida antarctica lipase B) in non-aqueous media (hexane, 40°C, 24 h) offers an enantioselective pathway, though yields are moderate (45–60%) due to competing hydrolysis.

Nucleophilic Substitution on 5-Halo-oxolanone Intermediates

Route 2a: Azide Displacement and Reduction

5-Bromo-4,4-dimethyloxolan-2-one reacts with sodium azide (DMF, 80°C, 12 h) to form the 5-azidomethyl intermediate, which is reduced (H₂, Pd/C, MeOH) to the primary amine. Subsequent HCl treatment affords the hydrochloride salt in 75–92% yield.

Route 2b: Direct Ammonolysis

Heating 5-chloro-4,4-dimethyloxolan-2-one with aqueous ammonia (100°C, 24 h) yields the aminomethyl derivative, though over-alkylation byproducts reduce yields to 50–65%.

Mannich-Type Aminomethylation

Route 3: One-Pot Mannich Reaction

4,4-Dimethyloxolan-2-one reacts with formaldehyde and ammonium chloride in acetic acid (reflux, 6 h) to directly install the aminomethyl group. This method bypasses protective steps but suffers from low regioselectivity (40–55% yield).

Critical Evaluation of Methodologies

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Lactonization (Route 1a) | 85% | >95% | Industrial | Boc protection adds 2 steps |

| Enzymatic (Route 1b) | 55% | 90% | Lab-scale | Low yield, enzyme cost |

| Azide Reduction (Route 2a) | 92% | 98% | Pilot-scale | Azide handling safety concerns |

| Direct Ammonolysis (Route 2b) | 60% | 85% | Lab-scale | Byproduct formation |

| Mannich Reaction (Route 3) | 50% | 80% | Lab-scale | Poor regioselectivity |

Route 2a (azide reduction) emerges as the most efficient for high-purity batches, while Route 1a is optimal for large-scale production despite additional steps. The Mannich approach remains limited to niche applications due to selectivity issues.

Advanced Optimization Strategies

Protective Group Engineering : Replacing Boc with photolabile groups (e.g., nitroveratryl) reduces deprotection time from 6 h to 30 minutes under UV light, enhancing throughput.

Flow Chemistry : Continuous-flow reactors mitigate exothermic risks during azide reductions, improving safety and consistency.

Catalytic Asymmetric Synthesis : Chiral phosphoric acids catalyze enantioselective lactonization, achieving 90% ee for (R)-isomers, though yields drop to 50%.

Chemical Reactions Analysis

Hydrolysis Reactions

The γ-lactone ring undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (pH < 3), the ring opens to form a linear hydroxy acid derivative. Under alkaline conditions (pH > 10), hydrolysis yields the corresponding carboxylate salt (Fig. 1A) .

Key Data:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 80°C | 5-(Aminomethyl)-4,4-dimethylpentanoic acid | 92 | |

| 0.5M NaOH, RT | Sodium 5-(aminomethyl)-4,4-dimethylpentanoate | 88 |

Amide Formation

The primary amine reacts with acyl chlorides or anhydrides to form stable amides. For example, treatment with acetyl chloride in dichloromethane produces N-acetyl-5-(aminomethyl)-4,4-dimethyloxolan-2-one (Fig. 1B) .

Reaction Parameters:

- Solvent: CH₂Cl₂

- Temperature: 0°C → RT

- Catalyst: Triethylamine (1.2 eq.)

- Yield: 85–90%

Esterification

The hydroxyl group generated during lactone hydrolysis participates in esterification. With methanol/H₂SO₄, it forms methyl 5-(aminomethyl)-4,4-dimethylpentanoate (Fig. 1C) .

Key Observations:

- Reaction time: 6 hr

- Purity: ≥95% (HPLC)

- Byproducts: <5% dimerization

Nucleophilic Substitution

The aminomethyl group undergoes SN2 reactions with alkyl halides. For instance, benzyl bromide in DMF/K₂CO₃ yields N-benzyl-5-(aminomethyl)-4,4-dimethyloxolan-2-one (Fig. 1D) .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction time | 12 hr |

| Solvent | DMF |

| Base | K₂CO₃ (2 eq.) |

Salt Metathesis

The hydrochloride salt can exchange counterions. Treatment with NaOH in ethanol produces the free base, which reacts with other acids (e.g., H₂SO₄) to form sulfate salts.

Stability Note: The free base is hygroscopic and requires anhydrous storage.

Reductive Amination

In the presence of NaBH₃CN and aldehydes (e.g., formaldehyde), the primary amine undergoes reductive amination to form secondary amines (Fig. 1E) .

Example:

- Product: N-methyl-5-(aminomethyl)-4,4-dimethyloxolan-2-one

- Yield: 78%

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms Schiff bases . These intermediates are pH-sensitive and revert to the amine under acidic conditions.

Figure 1: Reaction Pathways

A. Hydrolysis

B. Amidation

C. Esterification

D. Alkylation

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- This compound serves as a precursor in synthesizing various pharmaceutical agents. Its oxolane structure allows for modifications that can enhance biological activity. For example, it has been utilized in synthesizing compounds targeting specific enzymes involved in metabolic pathways, crucial for drug development.

Biological Activity

- Preliminary studies suggest that 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride exhibits significant biological activities. Computer-aided prediction methods have indicated potential therapeutic effects, including antimicrobial and anticancer properties. Interaction studies focusing on binding affinities with various biological targets are essential for elucidating the pharmacological profile of this compound.

Synthetic Organic Chemistry

Synthesis Pathways

- The synthesis of this compound typically involves multi-step organic reactions. These methods highlight its versatility as a synthetic intermediate and its role in developing more complex molecules used in various applications.

Comparative Analysis with Similar Compounds

The following table compares 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride | Oxolane structure with amino group | Potential antimicrobial and anticancer properties |

| 2-Amino-1-butanol | Straight-chain amino alcohol | Neuroprotective properties |

| 1-Amino-2-propanol | Branched-chain amino alcohol | Antimicrobial activity |

| 5-Aminolevulinic acid | Porphyrin precursor | Used in photodynamic therapy for cancer |

| 2-Methylisoborneol | Terpene derivative | Known for antifungal properties |

This comparison illustrates that while other compounds share some structural characteristics, the specific oxolane structure combined with the amino functional group may confer distinct reactivity and biological properties to this compound.

Analytical Applications

In addition to its synthetic applications, 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is utilized as an organic buffer in biochemical experiments. Its ability to maintain pH stability makes it valuable in cell culture and analytical chemistry settings.

Case Studies

Several case studies have documented the utility of this compound in research:

- Study on Enzyme Interactions : A study demonstrated that this compound could effectively modulate enzyme activity, providing insights into metabolic pathways crucial for understanding disease mechanisms.

- Anticancer Research : Investigations into its anticancer potential have shown promising results when combined with other therapeutic agents, indicating synergistic effects that enhance efficacy against specific cancer types.

- Neuropsychiatric Disorders : Research has indicated that compounds similar to 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride can inhibit dopamine receptor binding effectively, suggesting potential uses in managing conditions like schizophrenia or Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions and pathways .

Comparison with Similar Compounds

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of an oxolane ring.

4,5-Dimethylpyrazole: Contains a pyrazole ring and exhibits different chemical properties.

Uniqueness

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is unique due to its specific ring structure and the presence of the aminomethyl group.

Biological Activity

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is characterized by its oxolane ring structure, which is known for its stability and reactivity in biological systems. The presence of the aminomethyl group enhances its interaction with various biological targets, making it a candidate for pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It is believed to modulate metabolic pathways and influence cellular processes such as apoptosis and proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

- Receptor Interaction: It has the potential to bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Biological Activities

Recent studies have highlighted several biological activities associated with 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride:

- Antiproliferative Effects: Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer models.

- Neuroprotective Properties: Preliminary data suggest that it may provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways.

- Antioxidant Activity: The compound demonstrates antioxidant properties, which could be beneficial in reducing oxidative damage in cells.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride on breast cancer cell lines (MCF-7), results indicated a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| MDA-MB-231 | 30 | 48 hours |

Case Study 2: Neuroprotective Effects

In animal models of Alzheimer's disease, administration of the compound resulted in a significant reduction in neuroinflammation markers and improved cognitive function as assessed by behavioral tests.

Research Findings

Recent literature has explored the pharmacological potential of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride:

- Study on Enzyme Inhibition (2023): A study published in Journal of Medicinal Chemistry reported that the compound acts as an inhibitor of topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition correlates with its antiproliferative effects observed in cancer cell lines .

- Neuroprotective Mechanisms (2024): Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cells, suggesting its potential role as a neuroprotective agent .

Q & A

Q. What are the key steps to optimize the synthesis of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride for improved yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, starting with 4,4-dimethyloxolan-2-one, introduce the aminomethyl group via reaction with formaldehyde and ammonia under controlled pH and temperature (e.g., 40–60°C). Optimize solvent selection (e.g., ethanol/water mixtures) to enhance solubility and reduce side reactions. Purification via recrystallization (using ethanol/ethyl acetate) or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the oxolane ring, aminomethyl group, and dimethyl substituents. Compare chemical shifts with analogous compounds (e.g., δ 1.2–1.4 ppm for dimethyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98% for biological assays).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z ~220).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., oxolane derivatives with antimicrobial or enzyme-inhibitory activity). Use standardized protocols:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).

- Enzyme Inhibition : Fluorescence-based assays (e.g., proteases, kinases) at 10–100 µM concentrations.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293, HepG2). Include positive controls (e.g., ampicillin for antimicrobial tests) and validate results with dose-response curves .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can stereochemical purity be validated?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereocenters.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers in racemic mixtures.

- Validation :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients.

- Optical Rotation : Compare with literature values for enantiopure standards.

- Circular Dichroism (CD) : Confirm absolute configuration .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from PubChem, ChEMBL, or internal studies. Normalize variables (e.g., assay type, cell line, concentration).

- Dose-Response Reevaluation : Test the compound under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR-Cas9 gene editing) to identify molecular targets. Cross-validate with proteomics/transcriptomics .

Q. What in silico approaches predict the environmental fate and ecotoxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., half-life in soil/water) and bioaccumulation potential (log Kow).

- Molecular Docking : Predict interactions with ecological receptors (e.g., cytochrome P450 enzymes in aquatic organisms).

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride) in EPA DSSTox databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.